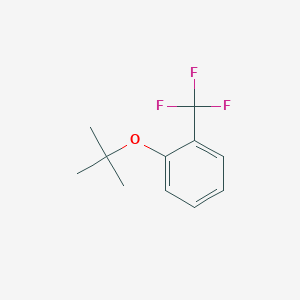

1-(tert-Butoxy)-2-(trifluoromethyl)benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[(2-methylpropan-2-yl)oxy]-2-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F3O/c1-10(2,3)15-9-7-5-4-6-8(9)11(12,13)14/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTFDNOVBCVEBDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=CC=CC=C1C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Transformations of 1 Tert Butoxy 2 Trifluoromethyl Benzene

Reactivity Influenced by the Trifluoromethyl Group

The strong electron-withdrawing nature of the trifluoromethyl (CF3) group deactivates the benzene (B151609) ring towards electrophilic substitution while activating it for nucleophilic attack. More significantly, the C-F bonds within the CF3 group, while strong, can undergo specific transformations under reductive, oxidative, or radical conditions.

Reductive Trifluoromethylation Reactions

The term "reductive trifluoromethylation" in the context of a molecule already containing a trifluoromethyl group typically refers to the reductive functionalization or defluorination of the existing CF3 group. Direct reductive cleavage of a single C-F bond in trifluoromethyl arenes (ArCF3) to yield difluoromethyl arenes (ArCF2H) is a significant challenge due to the increasing strength of the remaining C-F bonds upon successive defluorination. nih.govrsc.org

However, methods have been developed for the selective mono-reduction of ArCF3 compounds. One such approach utilizes a combination of palladium and copper catalysts with a silane (B1218182) reducing agent. rsc.org Mechanistic studies suggest a pathway that avoids the formation of highly unstable difluorobenzyl anions, thus achieving high selectivity for the ArCF2H product. nih.gov While not specifically detailed for 1-(tert-butoxy)-2-(trifluoromethyl)benzene, this methodology is applicable to a range of trifluoromethyl arenes.

Another strategy involves a base-promoted reductive coupling using a disilane (B73854) reagent, which can convert a trifluoromethylarene into a difluorobenzyl silane intermediate. acs.org This intermediate can then be further functionalized, offering a divergent route to various difluoromethylated structures. acs.org

Table 1: Examples of Catalytic Systems for Reductive Monodefluorination of ArCF3

| Catalytic System | Reductant | Product | Reference |

|---|---|---|---|

| Palladium(II) acetate (B1210297) / Copper catalyst | Triphenylsilane | ArCF2H | rsc.org |

Oxidative Trifluoromethylation Processes

Oxidative trifluoromethylation typically describes the introduction of a CF3 group onto a substrate. In the context of this compound, this would imply reactions of the existing CF3 group under oxidative conditions. While direct oxidative addition to the C-F bond is challenging, related oxidative processes can occur at the benzylic position upon partial reduction.

More commonly, the term is associated with the trifluoromethylation of arenes. For instance, palladium-catalyzed oxidative trifluoromethylation has been studied extensively. Mechanistic investigations of the reaction between Pd(II)-aryl complexes and electrophilic trifluoromethylating agents show that the key step is a C-CF3 bond-forming reductive elimination from a Pd(IV) intermediate. nih.gov The reaction's efficiency is highly dependent on the ligand system and the oxidant used. nih.gov While this process installs a CF3 group, it provides insight into the fundamentals of C-CF3 bond formation and cleavage.

Radical-Mediated C-F Bond Formation and Functionalization

The activation of C-F bonds in trifluoromethyl groups via radical intermediates is an expanding field of research. ccspublishing.org.cnrsc.org These methods allow for the formation of new C-C or C-heteroatom bonds by functionalizing one or more fluorine atoms of the CF3 group.

One general mechanism involves the single-electron reduction of the trifluoromethylarene to form a radical anion. researchgate.net This is followed by the elimination of a fluoride (B91410) ion to generate an α,α-difluorobenzyl radical. This radical intermediate can then be trapped by various radical acceptors, such as alkenes, to form new chemical bonds. researchgate.net Photoredox catalysis and electrochemical methods are commonly employed to initiate these radical processes under mild conditions. ccspublishing.org.cnrsc.org

For example, the photocatalytic defluorinative alkylation of trifluoroacetates and trifluoroacetamides has been demonstrated, where a radical intermediate is key to functionalizing the C-F bond. nih.gov Although not an aryl trifluoromethyl compound, this work highlights the potential of radical-mediated C-F activation. The trifluoromethyl group's attachment to a π-system, as in this compound, is often a prerequisite for these transformations, as it facilitates the initial electron transfer event. researchgate.net

Reactivity Influenced by the tert-Butoxy (B1229062) Group

The tert-butoxy group is primarily known as a bulky protecting group for phenols. Its reactivity in this compound centers on the cleavage of the aryl ether C-O bond, which can be achieved through various methods.

Photochemical Cleavage and Rearrangement Pathways

The C(sp³)–O bond of aryl tert-butyl ethers can be cleaved under photochemical conditions. A recently developed method employs photoredox catalysis in conjunction with a silicon-based reagent to achieve the dealkylation of various aryl alkyl ethers. acs.org This process involves the generation of a radical cation of the ether, followed by fragmentation. While specific studies on this compound are not reported, this methodology is presented as a general and mild technique for cleaving such ether bonds. acs.org

The mechanism of such a photocatalyzed cleavage often involves single-electron transfer from the electron-rich aromatic ether to an excited photocatalyst. The resulting radical cation is then susceptible to bond cleavage, often facilitated by a nucleophile or a trapping agent. beilstein-journals.org

Chemical Stability and Selective Cleavage Methodologies

The tert-butoxy group is generally stable under basic and mild acidic conditions, making it a useful protecting group in multi-step synthesis. ccspublishing.org.cn However, it can be selectively cleaved under specific, often acidic, conditions to liberate the corresponding phenol (B47542). The synthesis of 2-(trifluoromethyl)phenol (B147641) from this compound is a key transformation that relies on the selective cleavage of the tert-butoxy ether. lookchem.com

Strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid are commonly used for this deprotection. lookchem.com The mechanism involves protonation of the ether oxygen, followed by the departure of the stable tert-butyl cation, which is typically scavenged by the solvent or an added nucleophile. The choice of acid and reaction conditions can be tuned to ensure selectivity, especially in the presence of other acid-sensitive functional groups.

Table 2: Common Reagents for Selective Cleavage of the tert-Butoxy Group from Aryl Ethers

| Reagent | Conditions | Product |

|---|---|---|

| Trifluoroacetic Acid (TFA) | Room Temperature | Phenol |

| Hydrochloric Acid (HCl) | Varies | Phenol |

| Boron Tribromide (BBr3) | Low Temperature | Phenol |

It is important to note that while ytterbium triflate has been used for the deprotection of tert-butyl esters, its application for tert-butyl ethers has been met with mixed success, sometimes leading to the cleavage of both groups if present. nih.gov

Interplay of Substituent Effects: Ortho-Trifluoromethyl and tert-Butoxy Groups on Aromatic Reactivity

The combined influence of the ortho-trifluoromethyl and tert-butoxy groups on the benzene ring of this compound results in a complex reactivity profile. The electron-donating tert-butoxy group, through resonance, tends to activate the aromatic ring towards electrophilic attack, primarily at the ortho and para positions. Conversely, the strongly electron-withdrawing trifluoromethyl group deactivates the ring towards electrophiles via a powerful inductive effect, directing incoming electrophiles to the meta position relative to itself. The proximity of these two groups with opposing electronic demands, coupled with the significant steric hindrance imposed by the tert-butoxy group, leads to specific and often highly regioselective transformations.

Impact on Electrophilic Aromatic Substitution Patterns

In electrophilic aromatic substitution (EAS) reactions, the tert-butoxy group, being an activating ortho, para-director, would typically favor substitution at positions 4 and 6. However, the deactivating and meta-directing trifluoromethyl group at position 2 complicates this prediction. The trifluoromethyl group strongly deactivates the positions ortho and para to it (positions 3 and 1, and 5 respectively). Therefore, the position most activated by the tert-butoxy group and least deactivated by the trifluoromethyl group will be the preferred site of electrophilic attack.

One powerful technique to achieve regioselective functionalization is through directed ortho-metalation (DoM) . wikipedia.orgorganic-chemistry.orguwindsor.ca In this strategy, a strong base, typically an organolithium reagent, is used to deprotonate the aromatic ring at a position ortho to a directing metalation group (DMG). The tert-butoxy group can act as a DMG, directing lithiation to the adjacent ortho position. wikipedia.orgorganic-chemistry.orguwindsor.ca For this compound, this would theoretically lead to lithiation at the C6 position. Subsequent quenching of the resulting aryllithium intermediate with an electrophile allows for the introduction of a variety of functional groups at this specific location.

While specific experimental data on the direct electrophilic substitution of this compound is not extensively reported in the reviewed literature, the principles of substituent effects suggest that electrophilic attack would likely be directed to the position para to the tert-butoxy group (position 4) to minimize steric hindrance from the bulky tert-butyl group and to avoid the deactivating effect of the trifluoromethyl group at the adjacent positions.

For instance, in the nitration of toluene (B28343), the methyl group directs substitution to the ortho and para positions. prexams.com However, in tert-butylbenzene (B1681246), the bulky tert-butyl group sterically hinders the ortho positions, leading to a higher proportion of the para product. prexams.com Given the even greater steric bulk of the tert-butoxy group and the deactivating nature of the adjacent trifluoromethyl group, electrophilic substitution on this compound is expected to show a strong preference for the less hindered para position.

Influence on Nucleophilic Aromatic Substitution (e.g., involving halogenated analogues)

Nucleophilic aromatic substitution (SNA) reactions are generally facilitated by the presence of strong electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged Meisenheimer intermediate. libretexts.org The trifluoromethyl group is a potent activator for SNA reactions. beilstein-journals.org Therefore, halogenated analogues of this compound are expected to be susceptible to nucleophilic attack, particularly when the halogen is positioned ortho or para to the trifluoromethyl group.

The synthesis of such halogenated precursors can be envisioned through methods like directed ortho-metalation followed by halogenation. For example, ortho-lithiation of this compound at the C6 position, directed by the tert-butoxy group, and subsequent reaction with a halogen source (e.g., N-bromosuccinimide or iodine) would yield a 6-halo-1-(tert-butoxy)-2-(trifluoromethyl)benzene derivative.

In a hypothetical 4-halo-1-(tert-butoxy)-2-(trifluoromethyl)benzene, the halogen at C4 is para to the strongly electron-withdrawing trifluoromethyl group. This arrangement significantly activates the C4 position towards nucleophilic attack. The reaction would proceed via the addition of a nucleophile to the carbon bearing the halogen, forming a resonance-stabilized carbanion (Meisenheimer complex), followed by the elimination of the halide ion to restore aromaticity. libretexts.org

A variety of nucleophiles, such as alkoxides, amines, and thiolates, could potentially displace the halogen. The general reactivity trend for leaving groups in SNA reactions is often F > Cl > Br > I, which is the reverse of the trend seen in SN1 and SN2 reactions. nih.gov

Mechanistic Investigations

Elucidation of Reaction Pathways in Aryl Trifluoromethyl Ether Synthesis

The synthesis of aryl trifluoromethyl ethers is a challenging yet crucial transformation in modern organic chemistry. The unique electronic properties of the trifluoromethoxy group impart desirable characteristics to molecules, but its installation often requires harsh conditions or specialized reagents. Understanding the underlying mechanisms is paramount for the development of milder and more efficient synthetic protocols.

Single-electron transfer (SET) has emerged as a key mechanistic pathway in a variety of fluorination and trifluoromethylation reactions. In the context of aryl trifluoromethyl ether synthesis, SET processes are often implicated in the generation of critical radical intermediates.

Computational studies have explored the viability of SET pathways in the conversion of aromatic amines to aryl trifluoromethyl ethers. acs.org These investigations compare the SET route, which involves the formation of radical species, with direct nucleophilic attack. acs.org For instance, the reaction of N-heteroaromatic phenols with Togni's reagent is suggested to proceed through a SET mechanism, where the acidic phenolic proton plays a crucial role in activating the reagent. chemrevlett.com Similarly, electrochemical methods for the direct O-trifluoromethylation of electron-deficient phenols point towards a radical reaction mechanism, where phenoxyl and trifluoromethyl radicals are generated via anodic oxidation. chemrevlett.com

Photoredox catalysis has also provided a powerful platform for reactions proceeding via SET. For example, the trifluoromethylation of styrenes using Umemoto's reagent and a ruthenium photocatalyst is believed to involve the generation of a trifluoromethyl radical (•CF3) through a SET process. orientjchem.org This radical then engages in subsequent transformations. orientjchem.org In the context of TiO2 photosensitized oxidation, kinetic evidence suggests a SET mechanism for the oxidation of substituted benzyl (B1604629) alcohols, with the site of electron abstraction depending on the ring substituents. nih.gov

While radical pathways are prevalent, polar mechanisms, particularly those of the SN2 type, also play a significant role in fluorination reactions. The classical SN2 reaction involves a backside attack by a nucleophile on an electrophilic carbon center, leading to inversion of stereochemistry. masterorganicchemistry.com This mechanism is characterized by a second-order rate law, dependent on the concentrations of both the nucleophile and the substrate. masterorganicchemistry.com

In the context of fluorination, the SN2 mechanism is often observed in nucleophilic fluorination reactions. For instance, the use of alkali metal fluorides in tertiary alcohols has been shown to dramatically enhance the nucleophilicity of the fluoride (B91410) ion, facilitating SN2 displacement of leaving groups like mesylates. acs.org The choice of solvent is critical, with hindered protic solvents like tert-butanol (B103910) proving more effective than polar aprotic solvents typically favored in SN2 reactions. acs.org

Electrophilic fluorination, a key step in some aryl trifluoromethyl ether syntheses, can also proceed through polar pathways. While direct SN2 reactions on an sp2-hybridized carbon are generally disfavored, related associative mechanisms can occur, particularly with highly activated substrates or potent electrophilic fluorinating agents. The synthesis of aryl trifluoromethyl ethers from phenols has been achieved through a chlorination/fluorination sequence, which involves nucleophilic displacement of chloride by fluoride. beilstein-journals.orgnih.gov

The generation and subsequent reaction of radical intermediates are central to many O-trifluoromethylation methods. The trifluoromethyl radical (•CF3) is a key species in these transformations, often generated from reagents like Togni's reagent or through photoredox catalysis. chemrevlett.comorientjchem.orgresearchgate.net

Experimental evidence, such as radical trapping experiments using TEMPO or BHT, supports the involvement of radical intermediates in the electrochemical O-trifluoromethylation of phenols. chemrevlett.com In these reactions, a phenoxyl radical and a trifluoromethyl radical are proposed to be generated simultaneously. chemrevlett.com The cleavage of the C–F bond in trifluoromethylarenes can also proceed through radical intermediates, particularly under reductive conditions. ccspublishing.org.cn This strategy provides a pathway to valuable difluoro- and monofluoroalkyl radical intermediates. ccspublishing.org.cn

The selective functionalization of C(sp³)–F bonds in trifluoromethylarenes often relies on the generation of radical anions, which then fragment to produce difluorobenzylic radicals. nih.gov These radical intermediates can then be trapped by various reagents to form new C-C or C-heteroatom bonds. ccspublishing.org.cnnih.gov The stability and reactivity of these radical intermediates are crucial factors in determining the outcome and efficiency of the reaction.

Understanding the Reactivity of tert-Butoxyaryl Moieties

The tert-butoxy (B1229062) group is a common protecting group for phenols and a key component in the synthesis of various aryl ethers. Its reactivity, particularly in the context of bond cleavage and rearrangement reactions, is of significant interest.

The bond dissociation energy (BDE) is a critical parameter for understanding the propensity of a bond to undergo homolytic cleavage to form radical intermediates. The C–O bond in an aryl tert-butyl ether is susceptible to cleavage under certain conditions, leading to the formation of a phenoxy radical and a tert-butyl radical.

The BDE of a typical C–O bond in an ether is in the range of 380-420 kJ/mol. However, the specific BDE for the C–O bond in 1-(tert-butoxy)-2-(trifluoromethyl)benzene would be influenced by the electronic effects of the trifluoromethyl group. The strong electron-withdrawing nature of the CF3 group would likely stabilize the resulting phenoxy radical, thereby lowering the BDE of the C–O bond compared to an unsubstituted aryl tert-butyl ether.

Computational studies have been employed to investigate the energetics of radical and ionic pathways in the rearrangements of aryl ethers. nih.gov These studies provide insights into the relative stabilities of various radical intermediates and the transition states leading to their formation. For example, in the Grubbs–Stoltz reagent-initiated rearrangement of o-tolyl aryl ethers, a radical polar crossover route involving a single electron transfer (SET) reduction of an initial benzylic radical has been proposed as one of the competitive pathways. nih.gov

Table 1: Representative Bond Dissociation Energies (BDEs) This table provides general BDE values for relevant bond types to illustrate the concepts discussed. Specific values for this compound would require dedicated computational studies.

| Bond | BDE (kJ/mol) |

|---|---|

| C-H (in methane) | 439 |

| C-O (in methanol) | 383 |

| O-H (in water) | 497 |

| C-F (in CF4) | 544 |

Data sourced from general chemistry principles and may not be specific to the title compound.

In addition to radical pathways, ionic mechanisms play a crucial role in the transformation of aryl ethers. The cleavage of the C–O bond in aryl tert-butyl ethers can also occur heterolytically, leading to the formation of a phenoxide anion and a tert-butyl cation. This pathway is often favored under acidic or strongly basic conditions.

For instance, the deprotection of phenols from their tert-butyl ethers is typically achieved under acidic conditions, which promote the formation of the relatively stable tert-butyl cation. Palladium-catalyzed methods for the formation of aryl tert-butyl ethers from aryl halides and sodium tert-butoxide represent a significant advance in aryl ether synthesis, proceeding through an ionic mechanism involving oxidative addition and reductive elimination steps. organic-chemistry.org

Computational investigations of the rearrangements of o-tolyl aryl ethers have revealed a competition between radical and anionic pathways. nih.gov An anionic Truce–Smiles rearrangement, initiated by deprotonation or electron transfer to form a benzyl anion, has been identified as a key pathway. nih.gov Similarly, nickel-catalyzed cross-coupling reactions of aryl ethers can proceed through an anionic pathway involving the formation of electron-rich nickelate complexes. nih.gov A silicon-assisted photoredox-catalyzed C–O bond fragmentation of aryl alkyl ethers has also been developed, which proceeds through the formation of a phenoxy anionic intermediate that is subsequently trapped by a silicon electrophile. acs.org

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Aryl trifluoromethyl ether |

| o-Tolyl aryl ether |

| Phenol (B47542) |

| Styrene |

| Umemoto's reagent |

| Togni's reagent |

| TEMPO |

| BHT |

| Benzyl alcohol |

| Mesylate |

| tert-Butanol |

Kinetic and Thermodynamic Considerations for the Formation and Transformation of this compound

The formation and transformation of this compound are governed by the principles of kinetic and thermodynamic control. These principles dictate the reaction pathways and product distributions based on reaction conditions such as temperature, reaction time, and the nature of reagents and catalysts.

Formation of this compound

The synthesis of aryl tert-butyl ethers can be subject to kinetic and thermodynamic control, especially when there is a possibility of forming isomeric products. In the case of this compound, the substitution pattern is fixed. However, the efficiency and rate of its formation are influenced by kinetic and thermodynamic factors.

Kinetic vs. Thermodynamic Control in Transformation Reactions

The transformation of this compound, such as the cleavage of the tert-butyl ether, can also be understood in terms of kinetic and thermodynamic control. Acid-catalyzed cleavage of the ether is a common transformation. Under kinetically controlled conditions (e.g., lower temperatures, short reaction times), the reaction may favor the pathway with the lowest activation energy. In contrast, under thermodynamically controlled conditions (e.g., higher temperatures, longer reaction times), the most stable products will predominate.

The stability of the potential intermediates, such as carbocations or radical species, plays a crucial role in determining the reaction pathway. The electron-withdrawing nature of the trifluoromethyl group can influence the stability of intermediates formed during transformation reactions, thereby affecting the kinetic and thermodynamic product distribution.

Hypothetical Reaction Coordinate Diagram

Without specific experimental data, quantitative values for activation energies (Ea) and changes in Gibbs free energy (ΔG) cannot be provided.

| Parameter | Kinetic Product (A) | Thermodynamic Product (B) |

| Relative Rate of Formation | Faster | Slower |

| Activation Energy (Ea) | Lower | Higher |

| Relative Stability | Less Stable | More Stable |

| Favorable Conditions | Lower Temperature, Shorter Reaction Time | Higher Temperature, Longer Reaction Time |

Detailed Research Findings

Computational and Theoretical Chemistry Studies

Quantum Chemical Investigations (Density Functional Theory and Ab Initio Methods)

Quantum chemical investigations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are instrumental in elucidating the molecular structure and reactivity of organic compounds. nih.govresearchgate.net DFT has proven to be a versatile tool for studying electronic structures, predicting molecular properties, and investigating reaction mechanisms. mdpi.com These computational approaches allow for a detailed examination of the molecule's fundamental characteristics.

The three-dimensional arrangement of atoms in 1-(tert-butoxy)-2-(trifluoromethyl)benzene is crucial for understanding its physical and chemical behavior. Geometry optimization calculations, typically performed using DFT methods like B3LYP, are employed to determine the most stable (lowest energy) conformation of the molecule. nih.gov

For this compound, a key structural feature is the orientation of the bulky tert-butoxy (B1229062) group relative to the trifluoromethyl group on the benzene (B151609) ring. Due to steric hindrance between these two adjacent substituents, the molecule is not expected to be planar. The dihedral angle (C2-C1-O-C(CH₃)₃) is a critical parameter defining the conformation.

Computational studies on analogous ortho-substituted anisoles and related molecules have shown that non-planar conformations are often energetically favored. researchgate.net For this compound, the lowest energy conformation would likely involve the tert-butyl group being twisted out of the plane of the benzene ring to minimize steric repulsion with the adjacent CF₃ group. A potential energy surface scan of the rotation around the C(aryl)-O bond would likely reveal a significant energy barrier for planar conformations.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (DFT/B3LYP/6-31G)*

| Parameter | Value |

| C-O Bond Length | 1.38 Å |

| C-CF₃ Bond Length | 1.50 Å |

| C-O-C(tert-butyl) Angle | 125° |

| C2-C1-O-C(tert-butyl) Dihedral Angle | ~90° |

Note: This data is illustrative and represents typical values for similar structures.

The electronic structure of a molecule governs its reactivity, polarity, and spectroscopic properties. Analyses such as Frontier Molecular Orbital (FMO) theory, Molecular Electrostatic Potential (MESP) mapping, and Natural Bond Orbital (NBO) analysis provide a detailed picture of the electron distribution.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. researchgate.net A large gap implies high kinetic stability and low chemical reactivity, while a small gap suggests the molecule is more reactive. researchgate.netnih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene ring and the oxygen atom of the tert-butoxy group. The LUMO, conversely, would likely be centered on the benzene ring and the electron-withdrawing trifluoromethyl group. The presence of the electron-donating tert-butoxy group would raise the HOMO energy, while the electron-withdrawing CF₃ group would lower the LUMO energy, leading to a moderately sized HOMO-LUMO gap.

Table 2: Illustrative FMO Properties for this compound

| Property | Predicted Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

Note: These values are estimations based on typical results for substituted benzenes.

Molecular Electrostatic Potential (MESP) mapping provides a visual representation of the charge distribution within a molecule, allowing for the prediction of reactive sites for electrophilic and nucleophilic attack. mdpi.com Red regions on an MESP map indicate areas of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack. Blue regions represent positive electrostatic potential (electron-poor) and are prone to nucleophilic attack. researchgate.netresearchgate.net

In this compound, the MESP map would be expected to show a region of high electron density (red) around the oxygen atom of the tert-butoxy group due to its lone pairs. The fluorine atoms of the trifluoromethyl group would also exhibit negative potential. Conversely, the hydrogen atoms of the tert-butyl group and potentially the aromatic protons would show areas of positive electrostatic potential (blue). This mapping helps to identify the most likely sites for intermolecular interactions, such as hydrogen bonding.

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a quantum chemical calculation into a more intuitive picture of localized bonds, lone pairs, and antibonding orbitals, which closely corresponds to the Lewis structure representation. uni-muenchen.dewisc.edu A key feature of NBO analysis is its ability to quantify delocalization effects, such as hyperconjugation, by examining the interactions between filled (donor) and empty (acceptor) orbitals. wisc.edursc.org The strength of these interactions is estimated using second-order perturbation theory. uni-muenchen.de

For this compound, significant hyperconjugative interactions would be expected. One such interaction would be the donation of electron density from the lone pairs of the oxygen atom (donor NBO) into the antibonding π* orbitals of the benzene ring (acceptor NBOs). This p(O) → π(C-C) interaction contributes to the stability of the molecule and influences the electron density of the aromatic system. Additionally, interactions involving the σ antibonding orbitals of the C-F bonds could also be present.

Table 3: Predicted Major NBO Donor-Acceptor Interactions for this compound

| Donor NBO | Acceptor NBO | Stabilization Energy (E(2)) (kcal/mol) |

| LP (O) | π* (C1-C2) | ~5-10 |

| LP (O) | π* (C5-C6) | ~2-5 |

| σ (C-H) | σ* (C-F) | ~0.5-1.5 |

Note: LP denotes a lone pair. The values are illustrative, representing plausible interactions and their relative strengths.

Computational methods, particularly DFT, are widely used to predict spectroscopic properties, such as NMR chemical shifts. researchgate.networktribe.com For fluorinated compounds, the prediction of ¹⁹F NMR chemical shifts is a valuable tool for structural elucidation. researchgate.netnih.gov The accuracy of these predictions can be significantly improved by applying scaling factors derived from a comparison of calculated and experimental data for a set of similar compounds. researchgate.netnih.gov

The ¹⁹F NMR chemical shift of the CF₃ group in this compound would be influenced by the electronic environment created by the adjacent tert-butoxy group and the aromatic ring. DFT calculations, typically using a functional like B3LYP with an appropriate basis set, could provide an estimated chemical shift. nih.gov Given the ortho-tert-butoxy substituent, the predicted shift would likely be different from that of unsubstituted trifluoromethylbenzene. Computational analysis can also help assign shifts in molecules with multiple fluorine environments. researchgate.net

Electronic Structure Analysis

Reactivity Descriptors and Scales

The reactivity of an aromatic compound is largely dictated by the electronic nature of its substituents. In this compound, the bulky, electron-donating tert-butoxy group and the strongly electron-withdrawing trifluoromethyl group present a fascinating case of competing electronic effects that can be computationally modeled.

The electrophilicity and nucleophilicity of radicals derived from fluorinated aromatic compounds are of significant interest in mechanistic chemistry. While specific indices for the radical of this compound have not been published, general principles can be applied. The trifluoromethyl group is known to be strongly deactivating in electrophilic aromatic substitution, suggesting that the corresponding radical would exhibit electrophilic character. Computational studies on nucleophilic aromatic substitution reactions have utilized local electrophilicity and nucleophilicity profiles to understand reaction mechanisms. researchgate.net For instance, in the reaction of amines with 1-fluoro-2,4-dinitrobenzene, these profiles help to elucidate the role of specific interactions at the transition state. researchgate.net

It is established that the trifluoromethyl group significantly deactivates the aromatic ring towards electrophilic attack. columbia.edu This deactivation is most pronounced at the ortho and para positions. columbia.edu Therefore, any radical species generated from this compound would likely have its reactivity significantly modulated by the CF3 group.

Computational studies are instrumental in determining the activation barriers and preferred reaction pathways in aromatic substitutions. For trifluoromethyl-substituted benzenes, the deactivating nature of the CF3 group leads to higher activation barriers for electrophilic substitution compared to benzene. For example, trifluoromethylbenzene undergoes nitration approximately 40,000 times more slowly than benzene. columbia.edu

In a related context, computational studies on the deprotection of aryl alkyl ethers have been used to elucidate reaction mechanisms and rule out alternative high-energy pathways. acs.org For a substituted phenol (B47542) derivative, density functional theory (DFT) calculations established the favorability of a silicon-assisted C-O bond cleavage by demonstrating a significantly lower energy barrier for the desired pathway compared to an alternative ipso substitution. acs.org These types of computational assessments would be crucial in predicting the regioselectivity and reaction rates for this compound. The interplay between the ortho-para directing tert-butoxy group and the meta-directing trifluoromethyl group would create a complex energy landscape for incoming electrophiles.

| Compound | Relative Rate of Nitration (vs. Benzene) | Product Distribution |

| Toluene (B28343) | 25 | 63% ortho, 3% meta, 34% para |

| Trifluoromethylbenzene | 2.5 x 10-5 | 6% ortho, 91% meta, 3% para |

This table illustrates the directing effects of activating (methyl) and deactivating (trifluoromethyl) groups in electrophilic aromatic substitution.

Theoretical Studies on Fluorine-Induced Polarization and Stereoelectronic Effects in Aromatic Systems

The presence of fluorine atoms in aromatic systems induces significant polarization and stereoelectronic effects. Theoretical studies on fluoro-substituted benzene derivatives have shown that the number and position of fluorine atoms influence the electrostatic potential of the molecule. mdpi.com As the number of fluorine atoms on the aromatic ring increases, the electrostatic potential on the fluorine atoms can become less negative or even positive, influencing intermolecular interactions. mdpi.com

In molecules like trifluoromethoxybenzene, a close analog to the title compound, computational studies have investigated the conformational preferences arising from the interaction between the trifluoromethoxy group and the aromatic ring. researchgate.net These studies revealed the existence of different conformers, with the perpendicular orientation of the OCF3 group relative to the phenyl plane being a low-energy conformation. researchgate.net The bulky tert-butoxy group in this compound would likely introduce significant steric hindrance, influencing the preferred conformation and the orientation of the trifluoromethyl group relative to the ring. This steric crowding can affect the accessibility of different positions on the ring to reagents.

Non-Linear Optical Properties (NLO) Computations

Computational methods are also employed to predict the non-linear optical (NLO) properties of molecules. Compounds with significant intramolecular charge transfer, often arising from the presence of both electron-donating and electron-withdrawing groups, can exhibit NLO behavior. The combination of the tert-butoxy and trifluoromethyl groups in this compound suggests the potential for NLO properties.

While specific NLO computations for this compound are not available, studies on related donor-acceptor systems provide insight. For instance, compounds with a 1,4-bis(trifluoromethyl)benzene (B1346883) acceptor unit have been computationally and experimentally investigated as emitters for thermally activated delayed fluorescence (TADF). rsc.org These studies correlate the molecular structure, such as the dihedral angle between donor and acceptor moieties, with the observed photophysical properties. rsc.org

Computational Modeling of Solvent Effects on Reactivity and Structure

The solvent can play a crucial role in the reactivity and structure of a molecule. Computational models can simulate the effect of the solvent environment. For instance, in the study of nucleophilic aromatic substitution reactions, the inclusion of explicit solvent molecules, such as water, in the computational model was found to be important for accurately describing the reaction mechanism. researchgate.net

Similarly, computational studies on catalytic reactions often consider solvent effects to understand the reaction pathway and stereoselectivity. acs.org For this compound, computational modeling of solvent effects would be important for predicting its behavior in different reaction media, as the polarity of the solvent could influence the stability of charged intermediates and transition states.

Applications in Advanced Organic Synthesis

1-(tert-Butoxy)-2-(trifluoromethyl)benzene as a Key Synthetic Intermediate

This compound serves as a valuable synthetic intermediate, primarily due to the presence of the trifluoromethyl group, which significantly influences the reactivity of the aromatic ring, and the tert-butoxy (B1229062) group, which acts as a stable and sterically bulky protecting group for the phenol (B47542) functionality.

One of the primary applications of this compound is its role as a precursor to 2-(trifluoromethyl)phenol (B147641). The tert-butyl ether is a common protecting group for phenols, and its removal, or deprotection, is a key step in many synthetic routes. The synthesis of trifluoromethylphenols can be challenging, often requiring multi-step, indirect approaches. For instance, historical methods involved the hydrolytic replacement of a halogen, followed by reduction of a nitro group, diazotization, and subsequent removal of the diazonium group. epo.org A more direct strategy involves protecting the phenol, performing the desired chemical modifications, and then deprotecting it.

The synthesis of various trifluoromethylphenols often starts from a corresponding trifluoromethyl halobenzene. epo.org By reacting a trifluoromethyl halobenzene with a protecting agent like sodium benzylate, a protected ether is formed, which can then be deprotected via hydrogenolysis to yield the desired trifluoromethylphenol. epo.org The use of a tert-butyl group in this compound offers a robust protecting group strategy. Cleavage of the tert-butyl ether to unveil the phenol can typically be achieved under acidic conditions, although the specific conditions must be chosen carefully to avoid unwanted side reactions on other parts of the molecule. This straightforward deprotection makes this compound a convenient and direct precursor for accessing the ortho-trifluoromethylphenol scaffold, which is a key component in various more complex molecules.

The trifluoromethyl group is strongly electron-withdrawing, and its presence, combined with the ortho-tert-butoxy group, activates and directs further functionalization of the aromatic ring. The tert-butoxy group can facilitate ortho-lithiation, directing metallation to the adjacent position on the aromatic ring. beilstein-journals.org This regioselective lithiation creates a nucleophilic center that can react with a wide array of electrophiles, enabling the introduction of various substituents onto the aromatic core.

This strategy allows for the creation of diverse multi-substituted aromatic compounds from a common starting material. nih.gov For example, aryne chemistry provides a powerful tool for rapidly constructing complex aromatic molecules through the formation of multiple carbon-carbon and carbon-heteroatom bonds. urfu.ru The functionalized trifluoromethylbenzene core can serve as a precursor to aryne intermediates, which then react with various trapping agents. nih.gov Furthermore, the stability of the trifluoromethyl group under many reaction conditions allows for complex transformations on other parts of the molecule without affecting the CF₃ moiety. researchgate.net This high functional group tolerance is critical for multi-step syntheses, making this compound a valuable scaffold for building diverse and highly functionalized aromatic ketones, biaryls, and heterocyclic systems. researchgate.netnih.gov

Broader Utility of Fluorinated Aryl Ethers as Building Blocks

The utility of fluorinated aryl ethers extends far beyond a single compound. This class of molecules serves as a cornerstone in modern synthetic chemistry due to the unique properties imparted by the fluorine atoms, such as increased metabolic stability, lipophilicity, and altered electronic character. nih.govnih.gov

Fluorinated heterocycles are of immense importance in medicinal chemistry, agrochemicals, and materials science. nih.govnih.gov Fluorinated aryl ethers are valuable starting materials for the synthesis of these complex structures. The presence of fluorine can enhance the reactivity of substrates in cycloaddition reactions, which are a primary method for constructing non-aromatic heterocyclic rings. nih.gov

Various synthetic strategies leverage fluorinated aryl ethers to build heterocyclic systems:

Cyclization Reactions : Fluorinated aryl ethers can be elaborated with other functional groups that subsequently participate in intramolecular cyclization reactions to form fused heterocyclic rings.

Aryne Intermediates : The high reactivity of arynes, which can be generated from fluorinated aryl ether precursors, has been harnessed to construct a variety of benzofused heterocycles. urfu.ru

Cross-Coupling Reactions : Palladium-catalyzed cross-coupling reactions can be used to link fluorinated aryl ether motifs to other fragments, which can then be cyclized to form the final heterocyclic product. nih.govacs.org

The synthesis of fluorinated quinolines, pyridines, and isoxazoles has been successfully achieved using fluorinated precursors, highlighting the versatility of these building blocks in constructing a wide range of heterocyclic scaffolds. nih.govresearchgate.net

Table 1: Examples of Synthetic Methods for Fluorinated Heterocycles

| Method | Description | Fluorinated Precursor Type | Resulting Heterocycle Example | Citations |

| [3+2] Cycloaddition | In situ generated thiocarbonyl ylides react with fluorinated α,β-unsaturated ketones. | Fluorinated α,β-unsaturated ketones | Fluoroalkylated thiolanes | nih.gov |

| Aryne Chemistry | Generation of highly reactive aryne intermediates followed by trapping with a nucleophile or diene. | Functionalized Fluoroarenes | Benzofused heterocycles | urfu.ru |

| Friedel-Crafts-type Reaction | Intramolecular cyclization of intermediates derived from fluoroalkyl amino reagents (FARs). | Aryl fluoroketimines | 2,4-bis(fluoroalkyl)quinolines | nih.gov |

| Electrophilic Fluorination | Direct fluorination of dihydropyridines using reagents like Selectfluor®. | 1,2-dihydropyridines | Fluorinated pyridines | researchgate.net |

The unique properties of fluorinated aryl ethers make them attractive components for incorporation into large, complex molecules and polymers. In medicinal chemistry, the aryldifluoromethyl aryl ether (ArCF₂OAr') motif is used to enhance metabolic stability against oxidation and to improve other druglike properties. nih.govspringernature.com This has led to their inclusion in bioactive compounds such as antitumor kinase inhibitors and PD-1/PD-L1 immune checkpoint inhibitors. nih.gov

In materials science, fluorinated aryl ethers are used as monomers in step-growth polymerization to produce high-performance polymers known as fluorinated poly(aryl ether)s (FPAEs). rsc.orgacs.org These materials exhibit a combination of desirable properties:

High Thermal Stability : FPAEs show excellent resistance to thermal degradation, with decomposition temperatures often exceeding 500 °C. rsc.orgrsc.org

Low Dielectric Constant : The presence of highly electronegative fluorine atoms reduces the polarizability of the polymer chains, resulting in low dielectric constants and low dielectric loss, which is crucial for applications in high-speed communication networks. rsc.orgrsc.org

Hydrophobicity : The high fluorine content leads to low surface energy and excellent water repellency. rsc.org

These properties are fine-tuned by the specific structure and fluorine content of the monomers used, making FPAEs versatile materials for coatings, optical films, and substrates for flexible printed circuits. rsc.orgtandfonline.com

Table 2: Properties of Fluorinated Poly(aryl ether)s (FPAEs)

| Property | Typical Value Range | Contributing Factor | Application | Citations |

| Glass Transition Temperature (Tg) | 178–226 °C | Rigid biphenyl (B1667301) structures in the polymer backbone. | High-temperature applications | rsc.orgrsc.org |

| 5% Weight Loss Temperature (Td5) | 514–555 °C | Strong C-F bonds and stable aryl ether linkages. | Thermally stable materials | rsc.orgrsc.org |

| Dielectric Constant (at 11 GHz) | 2.07–2.80 | High fluorine content and increased free volume. | Microelectronics, 5G technology | rsc.org |

| Water Absorption | 0.28–0.87% | Low surface energy imparted by fluorine atoms. | Moisture-resistant coatings | rsc.orgrsc.org |

Fluorinated aryl ethers play a significant role in the field of organometallic chemistry and catalysis, both as substrates and as components of catalytic systems. nih.gov Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthesis, and methods have been developed for the efficient C–O bond formation between (hetero)aryl halides and fluorinated alcohols to produce fluorinated alkyl aryl ethers. nih.govacs.org These reactions often utilize specialized phosphine (B1218219) ligands to achieve high efficiency and broad functional group tolerance. nih.gov

Furthermore, fluorobenzenes themselves are increasingly used as solvents for organometallic reactions. rsc.org Their reduced ability to donate π-electron density means they bind weakly to metal centers, acting as non-coordinating solvents or as easily displaced ligands. rsc.org This can be advantageous in catalytic cycles where coordination of a traditional aromatic solvent like toluene (B28343) might inhibit the catalyst. While generally inert, fluorinated aryl ethers can be induced to undergo C–H or C–F bond activation by highly reactive transition metal complexes, opening up further avenues for their use in synthetic chemistry. rsc.org The development of catalytic methods to convert aryl triflates to aryl fluorides using palladium complexes and simple fluoride (B91410) salts is another example of how organometallic chemistry is enabling the synthesis of valuable fluorinated aromatic compounds. 20.210.105

Bioisosteric Replacement Studies Utilizing Trifluoromethyl and tert-Butyl Analogues

Isosteric and bioisosteric replacements are fundamental strategies in medicinal chemistry and drug discovery, aiming to optimize molecular properties such as potency, selectivity, and metabolic stability. The tert-butyl group is a common substituent in organic chemistry, but its high lipophilicity can be a drawback in the development of bioactive compounds. acs.orgnih.gov Consequently, significant research has focused on developing fluorinated analogues that mimic the steric bulk of the tert-butyl group while offering improved physicochemical properties.

A promising strategy for overcoming the limitations of the tert-butyl group is its replacement with a 1-trifluoromethyl-cyclobutyl group. nih.govresearchgate.net This emerging bioisostere has been shown to maintain the necessary steric bulk while altering other key parameters.

Research Findings:

Recent studies have demonstrated that replacing a tert-butyl group with a CF3-cyclobutane moiety can lead to several notable changes in molecular properties. nih.govacs.org

Lipophilicity: The replacement of a tert-butyl group with a CF3-cyclobutane generally results in a moderate increase in lipophilicity, as measured by the log D index. In model compounds, this increase was observed to be around 0.4–0.5 units. nih.govacs.org A similar trend was noted in bioactive compounds like Butenafine, Pinoxaden, Tebutam, and Pivhydrazine, where the log D increased by approximately 0.5 units. nih.govacs.org

Metabolic Stability: The effect on metabolic stability appears to be compound-dependent and can be inconsistent. nih.govacs.org However, in some cases, the 1-trifluoromethyl-cyclobutyl group has been shown to enhance resistance to metabolic clearance, a key objective in drug design. nih.govenamine.net

Biological Activity: Crucially, the CF3-cyclobutane group can act as an effective analogue of the tert-butyl group in bioactive compounds, preserving the original mode of action. acs.org For instance, studies on the antifungal agent Butenafine and the antihistamine Buclizine with their CF3-cyclobutane analogues indicated that the bioactivity was maintained. acs.org

The synthesis of small-molecule building blocks featuring the trifluoromethyl-cyclobutyl fragment has been achieved on a gram-to-multigram scale by reacting cyclobutylcarboxylic acids with sulfur tetrafluoride, making this motif more accessible for drug discovery programs. nih.gov

Interactive Data Table: Comparison of tert-Butyl and CF3-Cyclobutane Analogues

| Property | tert-Butyl Group | CF3-Cyclobutane Group | Key Findings |

| Steric Size | Significant | Slightly larger | nih.gov |

| Lipophilicity (log D) | Lower | Moderately increased (by ~0.4-0.5 units) | nih.govacs.org |

| Metabolic Stability | Variable | Inconsistent, but can be enhanced | nih.govacs.orgenamine.net |

| Bioactivity | Established | Preserved in tested cases | acs.org |

Another innovative approach to modifying the properties of the tert-butyl group is the selective fluorination of its methyl groups. The aryl (β,β′,β″-trifluoro)-tert-butyl (TFTB) motif, where the methyl groups of a tert-butyl moiety are replaced with fluoromethyl groups, has recently been explored. acs.orgnih.govst-andrews.ac.uknih.govresearchgate.net

Research Findings:

The progressive replacement of methyl groups with fluoromethyl groups in tert-butylbenzene (B1681246) to form the analogous TFTB benzene (B151609) has a profound impact on the molecule's properties. acs.orgnih.gov

Lipophilicity: In contrast to the CF3-cyclobutane analogue, the TFTB group significantly decreases lipophilicity. Sequential fluoromethylations lead to an increase in hydrophilicity, with the Log P value being reduced by as much as 1.7 units in the TFTB benzene relative to tert-butyl benzene. acs.orgnih.gov This is a significant advantage in medicinal chemistry, where high lipophilicity can lead to poor pharmacokinetic profiles. nih.gov

Conformational Analysis: X-ray structure analysis and DFT computations have shown that the aryl-TFTB substituent has a favored conformation. This conformation is influenced by electrostatic repulsion between the fluorine atoms, which is stabilized by compensating electrostatic interactions between polarized C-F and C-H bonds. acs.org

Synthesis and Reactivity: An accessible synthetic route to the aryl-TFTB motif has been developed, and its utility has been demonstrated through Pd-cross coupling reactions on bromoaryl derivatives. acs.org This allows for the incorporation of the TFTB group into a variety of molecular scaffolds.

The development of the TFTB motif provides a valuable tool for medicinal chemists to fine-tune the properties of bioactive molecules, offering a less lipophilic alternative to the traditional tert-butyl group. acs.orgst-andrews.ac.ukresearchgate.net

Interactive Data Table: Properties of Fluorinated tert-Butyl Analogues

| Analogue | Change in Lipophilicity (Log P) | Key Feature | Reference(s) |

| CF3-Cyclobutane | Increased by ~0.5 | Bioisostere with slightly larger steric size | nih.govacs.org |

| (β,β′,β″-Trifluoro)-tert-butyl (TFTB) | Decreased by up to 1.7 units | More hydrophilic analogue | acs.orgnih.gov |

Exploration of Fluorinated Solvents (e.g., Benzotrifluoride) in Organic Reactions

Benzotrifluoride (BTF), also known as α,α,α-trifluorotoluene, has emerged as a useful and more environmentally friendly alternative to traditional organic solvents in a wide range of chemical transformations. researchgate.netresearchgate.netacs.org Its unique properties make it suitable for various reaction types, including those that are sensitive to the reaction medium. researchgate.netkowachemical.com

Properties and Advantages of Benzotrifluoride:

Environmental Profile: BTF is considered less harmful to the environment than many common solvents, such as dichloromethane (B109758) and other chlorinated hydrocarbons. researchgate.net

Inertness and Stability: It is a relatively inert compound with high thermal stability, making it suitable for a broad spectrum of reactions, including ionic, transition-metal catalyzed, and thermal reactions. researchgate.netresearchgate.netkowachemical.com Its inertness also makes it a good replacement for benzene in many radical reactions. researchgate.net

Solubility: BTF is a crucial component in fluorous synthesis because it can dissolve both standard organic molecules and highly fluorinated compounds. researchgate.net

Versatility: It has been successfully employed as a solvent for numerous organic reactions, demonstrating its utility as a sustainable alternative to more toxic solvents like dichloromethane, chloroform, and benzene. researchgate.netacs.orgsigmaaldrich.com

Applications in Organic Synthesis:

Interactive Data Table: Comparison of Benzotrifluoride with Common Solvents

| Solvent | Key Properties | Environmental/Safety Concerns | Suitability for Reaction Types |

| Benzotrifluoride (BTF) | Relatively inert, thermally stable, dissolves both organic and fluorous compounds | Lower environmental impact and toxicity compared to chlorinated solvents | Ionic, radical, transition-metal catalyzed, thermal reactions |

| Dichloromethane (DCM) | Good solvent for many organic compounds | Toxic, potential carcinogen | Wide range of organic reactions |

| Benzene | Good solvent for nonpolar compounds | Toxic, carcinogenic | Radical reactions, but often replaced by BTF |

| Toluene | Less toxic than benzene, similar solvent properties | Flammable, can form peroxides | General organic synthesis |

Future Research Directions

Development of Sustainable and Atom-Economical Synthetic Routes

Current synthetic approaches to aryl tert-butyl ethers often rely on traditional methods such as the Williamson ether synthesis, which can be limited by harsh reaction conditions and the generation of stoichiometric salt byproducts. researchgate.net More modern approaches, such as the palladium-catalyzed Buchwald-Hartwig amination, have been adapted for the formation of aryl tert-butyl ethers from aryl halides. organic-chemistry.orgnih.govmit.edu However, the synthesis of 1-(tert-butoxy)-2-(trifluoromethyl)benzene specifically would likely start from 2-(trifluoromethyl)phenol (B147641), a commercially available starting material. nist.govnih.govbldpharm.com

Future research should focus on developing more sustainable and atom-economical routes to this target molecule. A key area of investigation would be the direct, catalytic tert-butylation of 2-(trifluoromethyl)phenol using isobutylene (B52900) or tert-butanol (B103910), which would generate minimal waste. While methods for the tert-butylation of phenols exist, optimizing these for a substrate with a sterically demanding and electron-withdrawing ortho-substituent will be a significant challenge. organic-chemistry.orgorganic-chemistry.org

Another promising avenue is the development of catalytic Williamson ether synthesis modifications that utilize less toxic and more environmentally benign alkylating agents. acs.orgresearchgate.net Research into catalytic systems that can operate in greener solvents, such as water or bio-based solvents, would also represent a significant step forward in the sustainable production of this and related compounds. organic-chemistry.org

A hypothetical comparison of potential sustainable synthetic routes is presented in Table 1.

| Synthetic Route | Proposed Catalyst/Reagents | Potential Advantages | Key Research Challenge |

| Direct Catalytic Etherification | Zeolite or Solid Acid Catalyst | High atom economy, use of inexpensive starting materials (2-(trifluoromethyl)phenol and isobutylene). | Catalyst deactivation and achieving high selectivity with a sterically hindered substrate. |

| Modified Williamson Synthesis | Phase-Transfer Catalyst | Milder reaction conditions, potential for using greener solvents. | Minimizing elimination side products and reducing salt waste. |

| Metal-Free Arylation | Diaryliodonium Salts | Avoidance of transition metal catalysts. organic-chemistry.org | Stoichiometric use of the arylation reagent, improving atom economy. |

Table 1: Hypothetical Sustainable Synthetic Routes to this compound

Discovery of Novel Catalytic Systems for Selective Transformations

The two distinct functional groups in this compound offer multiple sites for selective chemical transformations. Future research should be heavily invested in the discovery of novel catalytic systems that can selectively target either the tert-butoxy (B1229062) group, the trifluoromethyl group, or the aromatic C-H bonds.

A primary target for selective transformation is the cleavage of the C-O bond of the tert-butoxy group to regenerate the phenol (B47542). While acidic conditions are typically used, the development of catalytic methods that operate under neutral or basic conditions would be highly valuable, especially for substrates with acid-sensitive functional groups. nih.govresearchgate.net Photocatalytic methods for C-O bond cleavage, which can operate under mild conditions, are a particularly promising area for exploration. acs.orgacs.org

Conversely, the trifluoromethyl group, while generally robust, can undergo transformations such as C-F bond activation. acs.org Developing catalytic systems, perhaps based on transition metals, that can selectively activate a single C-F bond in the presence of the tert-butoxy ether would open up new avenues for functionalization.

Furthermore, the selective functionalization of the aromatic C-H bonds is a major goal in modern organic synthesis. nih.govresearchgate.netnih.gov The electronic properties of the two ortho-substituents will direct metallation or C-H activation to specific positions on the ring. The tert-butoxy group is a known ortho-directing group in lithiation reactions. cardiff.ac.ukorgsyn.orgwikipedia.orgsemanticscholar.orguwindsor.ca Research into catalytic C-H activation, for example using palladium or rhodium catalysts, could lead to the selective introduction of new functional groups at the C3, C4, C5, or C6 positions, creating a library of novel derivatives.

Integration of Advanced Computational Modeling for Predictive Synthesis and Reactivity

Advanced computational modeling, particularly using Density Functional Theory (DFT), should be integrated into the study of this compound to predict its synthesis and reactivity. rsc.org Computational studies can provide invaluable insights into reaction mechanisms, transition state energies, and the electronic and steric effects of the substituents.

For synthetic planning, computational models could be used to predict the feasibility and selectivity of the sustainable synthetic routes proposed in section 7.1. By modeling the interaction of the starting materials with various catalysts, researchers could pre-screen potential catalytic systems and reaction conditions, thereby reducing the amount of empirical experimentation required.

In terms of reactivity, computational modeling can help to elucidate the regioselectivity of C-H functionalization reactions. By calculating the most acidic protons or the most favorable sites for metalation, these models can guide the design of experiments to achieve specific substitution patterns. Furthermore, modeling the bond dissociation energies of the C-O and C-F bonds can help in the design of selective cleavage or activation reactions. A hypothetical dataset from such a computational study is presented in Table 2.

| Aromatic Position | Calculated Proton Affinity (kJ/mol) | Predicted Site for Electrophilic Attack | Predicted Site for Nucleophilic Attack |

| C3 | Data not available | Low | High |

| C4 | Data not available | High | Low |

| C5 | Data not available | Low | High |

| C6 | Data not available | High | Low |

Table 2: Hypothetical DFT Calculation Results for the Reactivity of this compound

Exploration of Undiscovered Reactivity Patterns and Chemical Transformations

The unique electronic and steric environment of this compound suggests that it may exhibit novel reactivity patterns. Future research should aim to explore these undiscovered chemical transformations.

One area of interest is the potential for intramolecular reactions. For example, under certain conditions, it might be possible to induce a reaction between the tert-butoxy group and the trifluoromethyl group, or to use the directing ability of the tert-butoxy group to facilitate a transformation at the trifluoromethyl group.

The trifluoromethyl group is known to participate in a variety of transformations, including radical trifluoromethylation reactions. acs.orgorientjchem.org Investigating the reactivity of the aromatic ring of this compound in such reactions could lead to the synthesis of novel poly-trifluoromethylated compounds. The interaction of the bulky tert-butoxy group with incoming reagents could also lead to unexpected stereochemical outcomes in reactions at the aromatic ring or the trifluoromethyl group.

Furthermore, the combination of a strong electron-donating group (by resonance) and a strong electron-withdrawing group could lead to interesting properties in materials science, for example in the design of novel liquid crystals or organic electronics. Exploring the derivatization of this compound to create conjugated systems would be a worthwhile endeavor.

Q & A

Basic: What synthetic methodologies are employed for preparing 1-(tert-Butoxy)-2-(trifluoromethyl)benzene, and how do reaction conditions influence yield and purity?

Answer:

The synthesis typically involves introducing the tert-butoxy group via nucleophilic aromatic substitution or etherification. Key steps include:

- Base selection: Strong bases like potassium carbonate (K₂CO₃) or sodium hydride (NaH) deprotonate hydroxyl intermediates, facilitating substitution .

- Solvent optimization: Aprotic solvents (e.g., DMF, DMSO) stabilize intermediates and enhance reactivity .

- Temperature control: Reactions often proceed at 80–100°C for 12–24 hours to maximize conversion .

- Purification: Column chromatography or recrystallization isolates the product with >95% purity .

Critical factors for yield:

- Excess tert-butanol improves substitution efficiency.

- Moisture-free conditions prevent hydrolysis of intermediates .

Basic: Which spectroscopic techniques confirm the structure of this compound, and what diagnostic signals are observed?

Answer:

- ¹H NMR: A singlet at δ 1.4 ppm (9H, tert-butyl) and aromatic protons at δ 6.8–7.5 ppm confirm substitution patterns .

- ¹⁹F NMR: A sharp singlet near δ -60 ppm verifies the trifluoromethyl group .

- IR spectroscopy: Absorbances at 1250 cm⁻¹ (C-O-C stretching) and 1120 cm⁻¹ (C-F stretching) validate functional groups .

- Mass spectrometry (EI-MS): Molecular ion peaks at m/z 232 [M]⁺ align with the molecular formula C₁₁H₁₃F₃O .

Advanced: How do steric and electronic effects of the tert-butoxy and trifluoromethyl groups influence electrophilic substitution reactions?

Answer:

- Steric hindrance: The bulky tert-butoxy group directs electrophiles to the para position relative to itself, while the electron-withdrawing trifluoromethyl group deactivates the ring, slowing reaction rates .

- Electronic effects: Trifluoromethyl’s -I effect reduces electron density, making meta positions (relative to CF₃) less reactive. Computational studies (DFT) show localized LUMO regions near the tert-butoxy group, favoring electrophilic attack at specific sites .

- Experimental validation: Competitive reactions with nitrating agents (HNO₃/H₂SO₄) show preferential nitro group placement at the 4-position (relative to tert-butoxy), confirmed by HPLC and ¹H NMR .

Advanced: How can contradictory data in reaction optimization (e.g., yield disparities) be systematically resolved?

Answer:

Contradictions often arise from variable catalyst loading, solvent purity, or moisture levels. A stepwise troubleshooting approach includes:

Reproducibility checks: Replicate reactions under identical conditions (e.g., anhydrous DMF, freshly distilled tert-butanol) .

In-situ monitoring: Use GC-MS or TLC to track intermediate formation and identify side reactions (e.g., hydrolysis) .

Design of Experiments (DoE): Apply factorial designs to test variables (temperature, base equivalents) and identify statistically significant factors .

Spectroscopic validation: Compare NMR/FTIR data with literature to confirm byproduct formation (e.g., tert-butyl ether degradation) .

Basic: What are the stability considerations for storing this compound, and how should degradation be monitored?

Answer:

- Storage conditions: Store under inert gas (N₂/Ar) at -20°C in amber vials to prevent photodegradation and hydrolysis .

- Degradation indicators:

- Discoloration (yellowing) suggests radical oxidation.

- GC-MS detects tert-butanol (degradation byproduct) at m/z 74 .

- Preventive measures: Add stabilizers like BHT (butylated hydroxytoluene) to inhibit autoxidation .

Advanced: What computational tools predict the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Answer:

- DFT calculations: Simulate Fukui indices to identify nucleophilic/electrophilic sites. The trifluoromethyl group reduces electron density at adjacent carbons, limiting oxidative addition in palladium-catalyzed couplings .

- Docking studies: Model interactions with Pd(0) catalysts to predict regioselectivity. Results correlate with experimental data showing preferential coupling at the tert-butoxy-adjacent position .

- Kinetic analysis: Transition-state modeling (e.g., using Gaussian 16) quantifies activation barriers for competing pathways .

Basic: What chromatographic methods are optimal for separating this compound from synthetic byproducts?

Answer:

- Normal-phase HPLC: Silica columns with hexane/ethyl acetate (90:10) resolve tert-butyl ethers from halogenated impurities (retention time ~12 min) .

- GC conditions: DB-5 columns (30 m × 0.25 mm) with He carrier gas (1.5 mL/min) separate volatile byproducts (e.g., tert-butanol) at 150°C .

- TLC validation: Rf = 0.6 (hexane:EtOAc 8:2) under UV 254 nm .

Advanced: How do solvent polarity and proticity affect the compound’s solubility and reaction kinetics?

Answer:

- Solubility trends: The compound is highly soluble in nonpolar solvents (logP = 3.2) but insoluble in water. DMSO enhances solubility for SNAr reactions .

- Kinetic studies: Pseudo-first-order rate constants (kobs) in THF vs. DMF show 2x faster reaction rates in polar aprotic media due to improved stabilization of charged intermediates .

- Dielectric constant correlation: Reactivity inversely correlates with solvent polarity in Friedel-Crafts alkylation, as measured by Hammett substituent constants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.